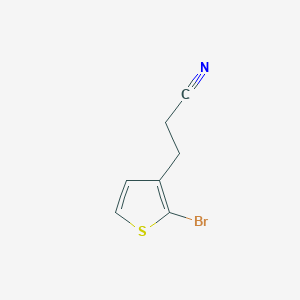

3-(2-bromothiophen-3-yl)propanenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNS |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

3-(2-bromothiophen-3-yl)propanenitrile |

InChI |

InChI=1S/C7H6BrNS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2H2 |

InChI Key |

UIOZBVWQOFRQPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1CCC#N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Bromothiophen 3 Yl Propanenitrile

Retrosynthetic Analysis and Strategic Precursor Selection for 3-(2-bromothiophen-3-yl)propanenitrile

Pathway A: C-Br Bond Disconnection This approach involves the disconnection of the carbon-bromine bond at the C2 position of the thiophene (B33073) ring. This retrosynthetic step leads to the key intermediate, 3-(thiophen-3-yl)propanenitrile . The synthesis then hinges on the development of a highly regioselective bromination method that exclusively targets the C2 position while leaving the C5 position untouched. This strategy is attractive due to the commercial availability of precursors to 3-substituted thiophenes.

Pathway B: C-C Side Chain Disconnection The second major strategy involves disconnecting the carbon-carbon bond between the thiophene ring (C3) and the propanenitrile side chain. This leads to a 2-bromothiophene (B119243) derivative functionalized at the 3-position with a group amenable to C-C bond formation. Potential synthons derived from this disconnection include 2-bromo-3-(halomethyl)thiophene or 2-bromo-3-lithio-thiophene . This pathway requires careful control of reactivity to form the C-C bond on a pre-brominated, and thus electronically modified, thiophene ring.

The choice between these pathways depends on the availability of starting materials, the efficiency of the key transformation step (regioselective bromination vs. C-C bond formation), and the potential for side reactions.

Optimized Synthetic Routes via Carbon-Carbon Bond Formation for the Propanenitrile Moiety

Constructing the propanenitrile side chain on the thiophene scaffold is a critical aspect of the synthesis. Both catalytic and non-catalytic methods can be employed to achieve this transformation.

While less common for this specific transformation, transition-metal-catalyzed cross-coupling reactions represent a potential, albeit challenging, route. A hypothetical approach could involve the palladium-catalyzed coupling of a 3-halothiophene derivative with a nucleophilic three-carbon partner, such as a zinc or boronate ester of propanenitrile. However, the preparation of such organometallic reagents and the optimization of coupling conditions can be complex. The development of direct C-H activation and subsequent cyanoethylation remains an area of academic interest but is not yet a standard synthetic protocol for this class of molecules.

Non-catalytic methods are generally more established and reliable for synthesizing the target propanenitrile moiety.

Michael Addition: One robust strategy involves the Michael addition of a thiophene-based nucleophile to acrylonitrile (B1666552) . For instance, 3-lithiothiophene, generated from the deprotonation of thiophene or via metal-halogen exchange from 3-bromothiophene (B43185) , can react with acrylonitrile in an aprotic solvent to form the desired side chain after an aqueous workup.

Nucleophilic Substitution: An alternative two-step approach involves first introducing a 2-haloethyl group at the 3-position of the thiophene ring. The resulting intermediate, such as 3-(2-chloroethyl)thiophene , can then undergo a nucleophilic substitution reaction with a cyanide salt, like sodium cyanide or potassium cyanide , to yield 3-(thiophen-3-yl)propanenitrile. quizlet.com This method effectively extends the carbon chain by one carbon while introducing the nitrile functionality.

Thiophene Ring Functionalization and Regioselective Bromination Strategies

The precise functionalization of the thiophene ring, particularly the introduction of a bromine atom at a specific position, is paramount for the successful synthesis of 3-(2-bromothiophen-3-yl)propanenitrile.

The synthesis of the target compound via Pathway A relies on the selective bromination of the precursor 3-(thiophen-3-yl)propanenitrile. The alpha positions (C2 and C5) of the thiophene ring are inherently more reactive towards electrophilic substitution than the beta positions (C3 and C4). The 3-propanenitrile substituent, being moderately electron-withdrawing, deactivates the ring but directs incoming electrophiles primarily to the adjacent C2 and C4 positions. The inherent reactivity of the C2/C5 positions typically overrides the directing group effect, leading to a strong preference for substitution at the vacant alpha-position (C2).

A highly efficient method for this transformation is the use of N-Bromosuccinimide (NBS) in a suitable solvent. Studies have shown that performing the bromination in acetic acid with NBS at room temperature can achieve high regioselectivity (>99%) for the 2-position on 3-substituted thiophenes. tandfonline.com An alternative approach involves directed ortho-metalation. This involves treating the 3-substituted thiophene with a strong base like n-butyllithium (n-BuLi) , which selectively deprotonates the most acidic proton at the C2 position. Quenching the resulting lithiated species with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane , affords the 2-bromo derivative with excellent regioselectivity. google.com

Table 1: Comparison of Regioselective Bromination Methods for 3-Substituted Thiophenes

| Method | Brominating Agent | Reagents/Conditions | Selectivity | Advantages | Disadvantages |

| Electrophilic Substitution | N-Bromosuccinimide (NBS) | Acetic Acid, Room Temp | High (>99% for C2) tandfonline.com | Mild conditions, high yield, simple procedure. | May require careful control for highly activated rings. |

| Directed Metalation | Bromine (Br₂) | 1) n-BuLi, THF, -78 °C2) Br₂, -78 °C | Very High | Excellent regiocontrol, versatile for other electrophiles. | Requires cryogenic temperatures and inert atmosphere. google.com |

Sequence 1 (Side Chain First, then Brominate): This is often the preferred route. It begins with a readily available thiophene or 3-bromothiophene, which is converted to 3-(thiophen-3-yl)propanenitrile using the C-C bond-forming methods described in section 2.2. This intermediate is then subjected to regioselective bromination at the C2 position as detailed in section 2.3.1. The key advantage of this sequence is the highly predictable and efficient final bromination step on a well-defined substrate. tandfonline.com

Sequence 2 (Brominate First, then Add Side Chain): This strategy involves starting with a pre-brominated thiophene. A common starting material for this approach is 2,3-dibromothiophene . The difference in reactivity between the alpha-bromo (C2) and beta-bromo (C3) positions can be exploited. A selective metal-halogen exchange at the C3 position can be achieved, followed by reaction with an appropriate electrophile to build the propanenitrile side chain. For example, reaction with N,N-dimethylformamide (DMF) followed by further steps could introduce the required functionality. This route can be more complex and may require more rigorous optimization of reaction conditions to achieve the desired selectivity.

Green Chemistry Principles in the Synthesis of 3-(2-bromothiophen-3-yl)propanenitrile

Solvent Selection and Minimization Strategies in 3-(2-bromothiophen-3-yl)propanenitrile Synthesis

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of similar compounds often rely on volatile and hazardous organic solvents. In the context of the probable synthesis of 3-(2-bromothiophen-3-yl)propanenitrile via a Michael addition of 2-bromothiophene to acrylonitrile, greener alternatives are being explored.

Solvent-free conditions represent an ideal scenario, minimizing waste and simplifying product isolation. Microwave-assisted solvent-free reactions, for instance, can significantly reduce reaction times and energy consumption. Where a solvent is necessary, the focus shifts to greener options with favorable safety and environmental profiles.

Table 1: Comparison of Solvents for the Synthesis of 3-(2-bromothiophen-3-yl)propanenitrile

| Solvent | Classification | Rationale for Use | Potential Drawbacks |

| Toluene | Conventional | Good solubility for reactants. | Volatile, toxic, derived from petrochemicals. |

| Dichloromethane | Conventional | Effective for many organic reactions. | Suspected carcinogen, environmentally persistent. |

| Ethanol | Greener | Biodegradable, low toxicity, produced from renewable resources. | May have lower solubility for nonpolar reactants. |

| Water | Greener | Non-toxic, non-flammable, abundant. | Poor solubility for many organic compounds. |

| Ionic Liquids | Greener | Low volatility, tunable properties. | Can be expensive, potential toxicity and biodegradability concerns. |

| No Solvent | Ideal Green | Eliminates solvent waste and simplifies purification. | May not be suitable for all reaction types; potential for localized heating. |

Minimization strategies involve using the lowest possible volume of solvent or employing techniques like solvent recycling. For the synthesis of 3-(2-bromothiophen-3-yl)propanenitrile, a high-concentration reaction mixture in a greener solvent like ethanol, potentially under microwave irradiation, would be a significant step towards a more sustainable process.

Atom Economy and Reaction Efficiency Considerations for 3-(2-bromothiophen-3-yl)propanenitrile

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. The ideal synthesis would have a 100% atom economy, where all atoms of the reactants are incorporated into the final product.

The likely synthesis of 3-(2-bromothiophen-3-yl)propanenitrile is a Michael addition reaction between 2-bromothiophene and acrylonitrile.

Reaction Scheme:

C₄H₃BrS + C₃H₃N → C₇H₆BrNS

Atom Economy Calculation:

Molecular Weight of 2-bromothiophene (C₄H₃BrS): 163.04 g/mol

Molecular Weight of Acrylonitrile (C₃H₃N): 53.06 g/mol

Molecular Weight of 3-(2-bromothiophen-3-yl)propanenitrile (C₇H₆BrNS): 216.10 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (216.10 g/mol / (163.04 g/mol + 53.06 g/mol )) x 100 = (216.10 / 216.10) x 100 = 100%

Theoretically, the Michael addition reaction for the synthesis of 3-(2-bromothiophen-3-yl)propanenitrile exhibits 100% atom economy, as it is an addition reaction with no byproducts. This makes it an inherently efficient process from a green chemistry perspective. However, reaction efficiency also encompasses factors like yield, reaction time, and energy consumption. Optimizing these parameters is crucial for a truly "green" synthesis.

Scale-Up Considerations and Process Optimization for Academic Synthesis of 3-(2-bromothiophen-3-yl)propanenitrile

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger academic scale (e.g., multi-gram synthesis) presents several challenges and requires careful process optimization.

Key Optimization Parameters:

Catalyst Selection: While the Michael addition can proceed without a catalyst, base catalysts are often employed to increase the reaction rate. For a greener process, solid-supported catalysts or recyclable catalysts are preferable to homogeneous bases that can be difficult to remove.

Reaction Temperature and Time: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes. Optimizing the temperature profile is crucial to ensure complete reaction without promoting side reactions or decomposition.

Reactant Stoichiometry: Fine-tuning the molar ratio of 2-bromothiophene to acrylonitrile is necessary to maximize the yield of the desired product and minimize unreacted starting materials.

Work-up and Purification: The purification process can be a significant source of waste. Developing a procedure that minimizes the use of chromatography, such as crystallization or distillation, is a key consideration for scale-up.

Table 2: Hypothetical Scale-Up Comparison for the Synthesis of 3-(2-bromothiophen-3-yl)propanenitrile

| Parameter | Initial Lab Scale (1 mmol) | Optimized Academic Scale (50 mmol) |

| Reactants | ||

| 2-bromothiophene | 0.163 g | 8.15 g |

| Acrylonitrile | 0.053 g (1.0 eq) | 2.92 g (1.1 eq) |

| Catalyst | ||

| Type | Sodium ethoxide (homogeneous) | Potassium carbonate on alumina (B75360) (heterogeneous) |

| Amount | 0.1 mmol | 2.5 mmol |

| Solvent | ||

| Type | Toluene | Ethanol |

| Volume | 10 mL | 50 mL |

| Conditions | ||

| Temperature | 80 °C (conventional heating) | 100 °C (microwave irradiation) |

| Time | 6 hours | 15 minutes |

| Work-up | ||

| Procedure | Aqueous quench, extraction with CH₂Cl₂, column chromatography | Filtration of catalyst, solvent evaporation, crystallization |

| Yield | 75% | 90% |

This hypothetical optimization demonstrates a shift towards a more efficient and greener process for the academic-scale synthesis of 3-(2-bromothiophen-3-yl)propanenitrile. The use of a heterogeneous catalyst simplifies purification, while microwave heating significantly reduces reaction time and energy input. The move to a greener solvent and a crystallization-based purification further enhances the sustainability of the synthesis.

Elucidation of Reaction Mechanisms and Advanced Reactivity of 3 2 Bromothiophen 3 Yl Propanenitrile

Mechanistic Investigations of Nitrile Functional Group Transformations within 3-(2-bromothiophen-3-yl)propanenitrile

The nitrile group (C≡N) is a versatile functional group that can be converted into amines, amides, carboxylic acids, aldehydes, and ketones. researchgate.net Its reactivity stems from the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom, along with the ability of the triple bond to undergo addition reactions. researchgate.net

The carbon atom of the nitrile group in 3-(2-bromothiophen-3-yl)propanenitrile is electrophilic and susceptible to attack by nucleophiles. One of the most common transformations is the addition of organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.com

The reaction mechanism begins with the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic nitrile carbon. masterorganicchemistry.comlumenlearning.com This addition breaks the C≡N pi bond, forming a resonance-stabilized imine anion, which is coordinated to the magnesium halide salt. masterorganicchemistry.com This intermediate is stable under the reaction conditions and does not react further with another equivalent of the Grignard reagent. Subsequent workup with aqueous acid hydrolyzes the imine intermediate. masterorganicchemistry.com The hydrolysis proceeds via protonation of the imine nitrogen, followed by the addition of water to the iminium ion. A series of proton transfers and the eventual elimination of ammonia (B1221849) lead to the formation of a ketone. masterorganicchemistry.com

For 3-(2-bromothiophen-3-yl)propanenitrile, this reaction provides a pathway to synthesize various ketones, where the R-group from the Grignard reagent is installed adjacent to the carbonyl group.

Reaction Scheme: Grignard Addition to 3-(2-bromothiophen-3-yl)propanenitrile

Step 1: Grignard Reagent Addition

3-(2-bromothiophen-3-yl)propanenitrile + R-MgX (in Ether) → Intermediate Imine Salt

Step 2: Acidic Hydrolysis

Intermediate Imine Salt + H₃O⁺ → 1-(2-bromothiophen-3-yl)-4-R-butan-2-one + NH₄⁺

Reduction Pathways:

The nitrile group of 3-(2-bromothiophen-3-yl)propanenitrile can be completely or partially reduced depending on the reducing agent employed.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. chemistrysteps.com This initial addition forms an intermediate imine anion. A second hydride transfer occurs, leading to a dianion intermediate, which is stabilized by complexation with aluminum. chemistrysteps.com Subsequent aqueous workup protonates the dianion to yield the primary amine, 4-(2-bromothiophen-3-yl)butan-1-amine. chemistrysteps.comlumenlearning.com

Reduction to Aldehydes: A partial reduction to an aldehyde can be achieved using a milder, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comdavuniversity.org The reaction is typically carried out at low temperatures. DIBAL-H delivers a single hydride to the nitrile, forming an iminium anion intermediate. chemistrysteps.com Unlike with LiAlH₄, a second hydride addition does not readily occur. chemistrysteps.com An aqueous workup hydrolyzes the intermediate imine to furnish the corresponding aldehyde, 3-(2-bromothiophen-3-yl)propanal. chemistrysteps.com

Hydrolysis Pathways:

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with a dilute aqueous acid, such as HCl or H₂SO₄. libretexts.orgmasterorganicchemistry.com The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon. Following deprotonation, an imidic acid tautomer is formed, which then isomerizes to the more stable amide intermediate. chemistrysteps.com Under the reaction conditions, the amide is further hydrolyzed to the carboxylic acid, 3-(2-bromothiophen-3-yl)propanoic acid, and an ammonium (B1175870) salt. chemistrysteps.comchemguide.co.uk

Base-Catalyzed Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). weebly.com The mechanism starts with the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Proton transfer from a water molecule yields an imidic acid intermediate, which tautomerizes to an amide. chemistrysteps.com The amide then undergoes base-catalyzed hydrolysis to form a carboxylate salt and ammonia. weebly.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid, 3-(2-bromothiophen-3-yl)propanoic acid. libretexts.orgweebly.com

Reactivity Profiles of the Bromothiophene Substructure in 3-(2-bromothiophen-3-yl)propanenitrile

The 2-bromothiophene (B119243) moiety is a key platform for carbon-carbon and carbon-heteroatom bond formation. The bromine atom serves as a versatile handle, particularly for palladium-catalyzed cross-coupling reactions, while the thiophene (B33073) ring itself can undergo substitution via other mechanisms.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. wikipedia.org The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the aryl bromide (in this case, the 2-bromothiophene derivative) to a Pd(0) catalyst, forming a Pd(II) intermediate. libretexts.org This is followed by transmetalation, where an organometallic coupling partner transfers its organic group to the palladium center. wikipedia.org The final step is reductive elimination, which forms the new C-C bond, releases the desired product, and regenerates the Pd(0) catalyst.

Suzuki-Miyaura Coupling: This reaction couples the 2-bromothiophene derivative with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki-Miyaura reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids. wikipedia.orgnih.gov For 2-bromothiophene substrates, catalysts like Pd(PPh₃)₄ are effective, often with bases such as K₃PO₄ or Na₂CO₃ in solvent systems like 1,4-dioxane/water. nih.govnih.gov This reaction would couple an aryl, vinyl, or alkyl group at the C2 position of the thiophene ring.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the 2-bromothiophene with a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine. wikipedia.orglibretexts.org Copper-free protocols have also been developed. organic-chemistry.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.org Studies on dibromothiophenes have shown that the bromine at the 2-position is generally more reactive than one at the 3-position, allowing for regioselective coupling. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with the 2-bromothiophene derivative, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi reaction is the high functional group tolerance, as organozinc reagents are less reactive than many other organometallics. youtube.com This method allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov

| Coupling Reaction | Catalyst (mol%) | Ligand (if separate) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ (2.5-5) | N/A | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 90-100 °C | nih.govnih.gov |

| Sonogashira (Cu-catalyzed) | Pd(PPh₃)₂Cl₂ (2-5) | N/A | Et₃N or Diisopropylamine | THF or DMF | Room Temp. to 60 °C | wikipedia.orgresearchgate.net |

| Sonogashira (Cu-free) | Pd(OAc)₂ (2) | P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile (ACN) | Room Temp. | nih.gov |

| Negishi | Pd(dppf)Cl₂ (5) | N/A | None required | THF or DMF | Room Temp. to 100 °C | youtube.comcommonorganicchemistry.com |

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination sequence. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

This reaction generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. libretexts.org Thiophene rings are generally more reactive towards SₙAr than their benzene (B151609) analogues due to the ability of the sulfur atom to stabilize the intermediate. uoanbar.edu.iq However, in 3-(2-bromothiophen-3-yl)propanenitrile, the propanenitrile group is attached at the 3-position and is not directly conjugated in a way that would strongly activate the C2-position towards nucleophilic attack. Therefore, SₙAr reactions on this substrate are expected to be challenging and would likely require harsh conditions or very strong nucleophiles.

Lithiation is a powerful method for functionalizing aromatic and heteroaromatic rings. For 3-(2-bromothiophen-3-yl)propanenitrile, two primary lithiation strategies are possible.

Halogen-Lithium Exchange: This is often the most reliable method for generating a specific organolithium species from an aryl halide. The reaction of the 2-bromothiophene derivative with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) would result in a rapid and selective exchange of the bromine atom for lithium. rsc.org This would generate 3-(2-lithiothiophen-3-yl)propanenitrile. This lithiated intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce a new substituent specifically at the C2 position.

Direct Deprotonation (Directed ortho-Metalation): Thiophene protons are acidic and can be removed by strong bases. The regioselectivity of this deprotonation is controlled by the directing ability of existing substituents. researchgate.netsemanticscholar.org For 3-substituted thiophenes, lithiation often occurs at the adjacent C2 or the more distant C5 position. Studies on 3-methylthiophene (B123197) have shown that using a bulky base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can selectively deprotonate the C5 position. nih.gov The propanenitrile side chain at the C3 position is not a strong directing group, but deprotonation at the C5 position is often kinetically favored in 3-substituted thiophenes. The resulting 5-lithiated species can then be quenched with an electrophile to yield a 2-bromo-3-(propanenitrile)-5-substituted thiophene.

The choice between these two pathways depends on the reaction conditions and the desired outcome. Halogen-lithium exchange is typically faster and more selective for functionalization at the site of the halogen, while direct deprotonation allows for functionalization at a different position on the ring.

Intramolecular Reactivity and Cyclization Pathways Involving 3-(2-bromothiophen-3-yl)propanenitrile

The presence of both a bromine atom on the thiophene ring and a nitrile group in the side chain allows for a range of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of particular interest in medicinal chemistry and materials science, where thieno-fused pyridines and other related scaffolds are of considerable importance.

One of the most promising cyclization pathways for 3-(2-bromothiophen-3-yl)propanenitrile involves the formation of thieno[3,2-c]pyridine (B143518) derivatives. This transformation can be envisioned to proceed through a variety of mechanisms, often catalyzed by transition metals. For instance, palladium-catalyzed intramolecular cyclization is a well-established method for the formation of new rings. In a hypothetical reaction, the bromine atom on the thiophene ring could undergo oxidative addition to a low-valent palladium catalyst, followed by intramolecular insertion of the nitrile group to form a six-membered ring. Subsequent reductive elimination would then yield the thieno[3,2-c]pyridine product. The precise conditions for such a reaction, including the choice of palladium catalyst, ligand, and base, would be critical in determining the efficiency of the cyclization.

Another potential cyclization strategy involves a radical-mediated pathway. Homolytic cleavage of the carbon-bromine bond, induced by a radical initiator or photolysis, would generate a thienyl radical. This radical could then undergo intramolecular addition to the nitrile group, leading to the formation of a cyclic intermediate. Subsequent hydrogen atom abstraction would furnish the final thieno[3,2-c]pyridine product.

Furthermore, the synthesis of thieno[3,2-b]thiophenes from 3-bromothiophene (B43185) precursors suggests that the bromine atom at the 2-position of the thiophene ring in 3-(2-bromothiophen-3-yl)propanenitrile can serve as a handle for cyclization. mdpi.com While this typically involves intermolecular reactions, intramolecular variants could be designed. For example, conversion of the nitrile group to a suitable nucleophile, such as a thiol, could enable an intramolecular nucleophilic substitution of the bromine atom, leading to the formation of a fused thieno[3,2-b]thiophene (B52689) ring system.

The table below summarizes plausible intramolecular cyclization pathways for 3-(2-bromothiophen-3-yl)propanenitrile, based on known reactions of related compounds.

| Cyclization Pathway | Product Type | Proposed Mechanism | Key Reagents/Conditions |

| Palladium-Catalyzed Cyclization | Thieno[3,2-c]pyridine | Oxidative addition, intramolecular nitrile insertion, reductive elimination | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., K₂CO₃) |

| Radical Cyclization | Thieno[3,2-c]pyridine | Homolytic C-Br bond cleavage, intramolecular radical addition to nitrile | Radical initiator (e.g., AIBN), H-atom donor (e.g., Bu₃SnH) |

| Nucleophilic Substitution | Thieno[3,2-b]thiophene | Conversion of nitrile to a nucleophile, intramolecular substitution of Br | 1. Reduction/hydrolysis of nitrile to thiol, 2. Base |

Stereochemical Aspects of Reactions Involving the Propanenitrile Scaffold of 3-(2-bromothiophen-3-yl)propanenitrile

The propanenitrile scaffold of 3-(2-bromothiophen-3-yl)propanenitrile contains a stereogenic center at the carbon atom alpha to the nitrile group, which can be generated or influenced in various chemical reactions. The stereochemical control of this center is of paramount importance in the synthesis of chiral molecules with specific biological activities.

A key reaction that highlights the stereochemical possibilities of the propanenitrile scaffold is the Michael addition. In a study on a related compound, the synthesis of rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile was achieved with high diastereoselectivity through a Michael reaction. mdpi.com This reaction involved the addition of a glycine-derived Schiff base to a thiophene-containing chalcone. The high diastereoselectivity observed in this reaction suggests that the thiophene ring plays a significant role in directing the stereochemical outcome of the addition. mdpi.com Although the thiophene in this example is substituted at the 2-position, the principles of stereocontrol are applicable to the 3-substituted isomer as well.

The diastereoselectivity of such Michael additions can be influenced by several factors, including the nature of the base, the solvent, and the temperature. For instance, the use of a bulky base may favor the formation of one diastereomer over the other due to steric hindrance. Similarly, the choice of solvent can affect the transition state geometry and, consequently, the stereochemical outcome.

Enantioselective synthesis of related propanenitrile derivatives has also been reported. For example, the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile demonstrates that it is possible to control the absolute stereochemistry at the carbon atom bearing the nitrile group. nih.gov This was achieved through a sequence of reactions including an asymmetric hydrogenation and a stereospecific nucleophilic substitution. nih.gov

The stereochemical aspects of reactions involving the propanenitrile scaffold of 3-(2-bromothiophen-3-yl)propanenitrile are summarized in the table below, with data extrapolated from reactions of analogous compounds.

| Reaction Type | Stereochemical Outcome | Key Factors Influencing Stereoselectivity | Example from Related Compounds |

| Michael Addition | Diastereoselective | Base, solvent, temperature, steric effects of substituents | Synthesis of rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile with high diastereoselectivity. mdpi.com |

| Asymmetric Hydrogenation | Enantioselective | Chiral catalyst, hydrogen pressure, temperature | Use of chiral metal complexes to achieve high enantiomeric excess in the reduction of a double bond adjacent to the nitrile group. nih.gov |

| Nucleophilic Substitution | Stereospecific (inversion or retention) | Nature of the nucleophile, leaving group, and reaction mechanism (Sₙ1 vs. Sₙ2) | Sₙ2 substitution at a chiral center leading to inversion of configuration. nih.gov |

Derivatization Strategies and Synthetic Applications of 3 2 Bromothiophen 3 Yl Propanenitrile

Utilization of 3-(2-bromothiophen-3-yl)propanenitrile as a Versatile Synthon in Complex Organic Synthesis

As a versatile synthon, 3-(2-bromothiophen-3-yl)propanenitrile offers multiple avenues for molecular elaboration. The presence of the electrophilic carbon of the nitrile group, the carbon-bromine bond amenable to cross-coupling reactions, and the thiophene (B33073) ring, which can direct further substitutions, provides a rich platform for synthetic transformations.

The nitrile functionality in 3-(2-bromothiophen-3-yl)propanenitrile is a key handle for the synthesis of various nitrogen-containing heterocycles. Nitriles are well-established precursors for the construction of fused ring systems. For instance, through reactions involving intramolecular cyclization or by participating in multi-component reactions, the nitrile group can be incorporated into new ring structures. While specific examples for 3-(2-bromothiophen-3-yl)propanenitrile are not extensively documented, the general reactivity of nitriles suggests its potential in forming pyridines, pyrimidines, and other fused thiophene systems.

One potential pathway could involve the reaction of the nitrile with a suitable binucleophile to form a new heterocyclic ring fused to the thiophene core. For example, reaction with a 1,3-dicarbonyl compound in the presence of a base could lead to the formation of a pyranopyrimidine skeleton.

The dual functionality of 3-(2-bromothiophen-3-yl)propanenitrile allows it to serve as a precursor for more complex molecules that are valuable as intermediates in pharmaceutical and materials science research. The bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the connection of the thiophene scaffold to other aromatic or aliphatic moieties, building up molecular complexity.

Simultaneously or sequentially, the nitrile group can be transformed into other functional groups, as will be discussed later, further expanding the range of accessible derivatives. This strategic functionalization makes 3-(2-bromothiophen-3-yl)propanenitrile a valuable starting point for creating libraries of compounds for screening in drug discovery or for developing new organic electronic materials.

Synthesis of Analogues and Homologues of 3-(2-bromothiophen-3-yl)propanenitrile

The synthesis of analogues and homologues of 3-(2-bromothiophen-3-yl)propanenitrile can be envisioned through several synthetic routes. Modification of the side chain or the substitution pattern on the thiophene ring would provide access to a range of related compounds with potentially different biological or material properties.

Homologues with longer or shorter alkylnitrile chains could be prepared by modifying the synthetic route used to introduce the side chain. For example, using a different acrylonitrile (B1666552) derivative in a Michael addition reaction could vary the chain length.

Analogues with different substituents on the thiophene ring could be synthesized by starting with a differently substituted thiophene precursor. For instance, starting with a methyl-substituted bromothiophene could yield the corresponding methyl-substituted analogue of the target compound.

| Analogue/Homologue | Potential Synthetic Approach | Key Reagents |

|---|---|---|

| 4-(2-bromothiophen-3-yl)butanenitrile | Michael addition with a suitable butenenitrile derivative | Substituted butenenitrile, base |

| 3-(2-bromo-5-methylthiophen-3-yl)propanenitrile | Synthesis starting from 2-bromo-5-methylthiophene | 2-bromo-5-methylthiophene, acrylonitrile |

| 3-(2-chlorothiophen-3-yl)propanenitrile | Synthesis starting from 2-chlorothiophene | 2-chlorothiophene, acrylonitrile |

Functional Group Interconversions of the Nitrile and Bromide Moieties in 3-(2-bromothiophen-3-yl)propanenitrile

The nitrile and bromide functional groups in 3-(2-bromothiophen-3-yl)propanenitrile are both amenable to a wide range of chemical transformations, allowing for the selective modification of the molecule at these positions.

The nitrile group is a versatile functional group that can be converted into several other important functionalities. researchgate.net

Amides: Hydrolysis of the nitrile under controlled acidic or basic conditions can yield the corresponding propanamide derivative. This transformation is a common step in the synthesis of more complex molecules.

Carboxylic Acids: More vigorous hydrolysis conditions, typically using strong acids or bases at elevated temperatures, will lead to the formation of the corresponding propanoic acid derivative.

Amines: Reduction of the nitrile group affords the corresponding primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

| Target Functional Group | Reaction Type | Typical Reagents |

|---|---|---|

| Amide | Partial Hydrolysis | H₂SO₄ (conc.), H₂O₂/NaOH |

| Carboxylic Acid | Full Hydrolysis | HCl (aq.), NaOH (aq.), heat |

| Amine | Reduction | LiAlH₄, H₂/Raney Ni |

The bromine atom on the thiophene ring is a key site for modification.

Halogen Exchange: While less common for aryl bromides compared to alkyl bromides, under specific conditions, the bromine atom could potentially be exchanged for another halogen, such as iodine, through reactions like the Finkelstein reaction, which would facilitate certain cross-coupling reactions.

Palladium-Catalyzed Reductive Debromination: The bromine atom can be removed through reductive debromination, typically using a palladium catalyst and a hydrogen source, such as hydrogen gas or a hydride donor. This reaction would yield 3-(thiophen-3-yl)propanenitrile, providing access to the debrominated scaffold. Palladium-catalyzed reactions have been shown to be effective for the C-H homocoupling of bromothiophene derivatives, indicating the feasibility of palladium-mediated transformations on such systems. nih.gov

These functional group interconversions highlight the synthetic flexibility of 3-(2-bromothiophen-3-yl)propanenitrile and underscore its potential as a versatile intermediate in organic synthesis.

Polymerization and Material Precursor Applications of 3-(2-bromothiophen-3-yl)propanenitrile

The unique molecular architecture of 3-(2-bromothiophen-3-yl)propanenitrile, featuring a reactive bromine atom at the 2-position of the thiophene ring and a polar cyanoethyl group at the 3-position, positions it as a versatile precursor for the synthesis of advanced polymeric materials. The bromine atom serves as a handle for various polymerization techniques, including oxidative and cross-coupling methods, enabling its incorporation into conjugated polymer backbones. The electron-withdrawing nature of the nitrile group is anticipated to significantly influence the electronic and optical properties of the resulting polymers, making them promising candidates for applications in organic electronics.

Monomer for Conductive Polymers or Organic Semiconductors Research

While direct polymerization of 3-(2-bromothiophen-3-yl)propanenitrile has not been extensively documented in dedicated studies, its potential as a monomer for conductive polymers and organic semiconductors can be inferred from research on analogous 3-substituted thiophenes, particularly those bearing electron-withdrawing groups. The presence of the cyanoethyl substituent is expected to modulate the properties of the resulting polythiophene, designated as poly(3-(2-cyanoethyl)thiophene).

The strong electron-withdrawing character of the nitrile (-CN) group is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer backbone. mdpi.com This effect is particularly pronounced on the HOMO level, which can lead to a wider bandgap compared to poly(3-alkylthiophene)s (P3ATs). rsc.org A lower HOMO level is advantageous for applications in organic electronics as it can enhance the polymer's stability against oxidation and improve the open-circuit voltage (Voc) in organic photovoltaic devices. rsc.org

For instance, the introduction of a 3-cyanothiophene unit into a polymer backbone has been shown to create p-type conjugated polymers with deep molecular orbital energy levels, which are beneficial for high-performance organic optoelectronic materials. google.com Copolymers of 3-hexylthiophene (B156222) with 3-cyanothiophene have demonstrated that increasing the content of the cyano-substituted monomer leads to a systematic lowering of the HOMO level. This tunability is a key aspect in the design of materials for organic solar cells.

The polymerization of 3-(2-bromothiophen-3-yl)propanenitrile could be achieved through established methods for polythiophene synthesis, such as:

Oxidative Polymerization: Using reagents like iron(III) chloride (FeCl3), which initiates polymerization by oxidizing the monomer to form radical cations that subsequently couple. cmu.edu

Metal-Catalyzed Cross-Coupling Reactions: Methods like Grignard Metathesis (GRIM) polymerization or Stille and Suzuki coupling reactions could be employed, offering better control over the polymer's regioregularity, which is crucial for achieving high charge carrier mobility.

The anticipated properties of poly(3-(2-cyanoethyl)thiophene), based on analogous polymers, are summarized in the table below.

| Property | Expected Characteristic | Rationale |

| HOMO Energy Level | Lower (deeper) than P3HT | Electron-withdrawing effect of the nitrile group. |

| Bandgap (Eg) | Wider than P3HT | Lowering of the HOMO level. rsc.org |

| Optical Absorption | Blue-shifted compared to P3HT | Wider bandgap. rsc.org |

| Solubility | Potentially altered | The polar nitrile group may affect solubility in organic solvents. |

| Conductivity | Doping-dependent | The polymer would become conductive upon oxidative doping. |

This table presents expected properties based on data from analogous cyano-substituted polythiophenes.

Integration into Conjugated Polymer Backbones for Advanced Materials Research

The integration of the 3-(2-cyanoethyl)thiophene moiety, derived from 3-(2-bromothiophen-3-yl)propanenitrile, into conjugated polymer backbones through copolymerization offers a powerful strategy for fine-tuning the properties of advanced materials. By combining this electron-deficient unit with various electron-donating monomers, donor-acceptor (D-A) copolymers can be synthesized, which are of significant interest in the field of organic electronics.

In a D-A copolymer architecture, the alternating electron-donating and electron-accepting units along the polymer chain can lead to a reduced bandgap due to intramolecular charge transfer interactions. This is a common strategy for designing polymers that can absorb a broader range of the solar spectrum, making them more efficient in photovoltaic applications.

The 3-(2-cyanoethyl)thiophene unit can be copolymerized with a variety of other monomers, such as:

Alkyl-substituted thiophenes (e.g., 3-hexylthiophene): To balance the electronic properties and improve solubility and processability.

Benzodithiophene (BDT) derivatives: These are strong electron-donating units commonly used in high-performance solar cells. nih.gov

Fluorene and Carbazole derivatives: To introduce blue-light emission or enhance hole-transport properties.

The table below illustrates the potential impact of incorporating 3-(2-cyanoethyl)thiophene units into different copolymer structures.

| Copolymer System | Potential Application | Expected Effect of Cyanoethylthiophene Unit |

| Random copolymer with 3-hexylthiophene | Organic Photovoltaics (OPVs) | Lowers HOMO level, potentially increasing Voc. researchgate.net |

| Alternating D-A copolymer with Benzodithiophene | Organic Photovoltaics (OPVs) | Acts as the acceptor unit, narrowing the bandgap for broader solar absorption. |

| Copolymer with Fluorene | Organic Light-Emitting Diodes (OLEDs) | Modulates emission color and charge balance. |

The nitrile functionality on the side chain also presents opportunities for post-polymerization modification, allowing for the attachment of other functional groups to further tailor the material's properties for specific applications, such as sensors or bioelectronics. The synthesis of copolymers containing 3-cyanothiophene has been shown to be a viable route for creating materials with desirable electronic properties for organic solar cells. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for 3 2 Bromothiophen 3 Yl Propanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 3-(2-bromothiophen-3-yl)propanenitrile

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of 3-(2-bromothiophen-3-yl)propanenitrile is expected to exhibit distinct signals corresponding to the protons on the thiophene (B33073) ring and the propanenitrile side chain. The thiophene ring protons, being in different chemical environments, will appear as distinct doublets due to coupling with each other. The protons of the ethyl bridge in the propanenitrile moiety will present as two triplets, a consequence of their coupling to each other.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (thiophene) | 7.25 - 7.35 | d | 5.5 - 6.0 |

| H-5 (thiophene) | 6.95 - 7.05 | d | 5.5 - 6.0 |

| -CH₂- (adjacent to thiophene) | 3.00 - 3.10 | t | 7.0 - 7.5 |

| -CH₂- (adjacent to CN) | 2.75 - 2.85 | t | 7.0 - 7.5 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiophene, C-Br) | 110 - 115 |

| C-3 (thiophene, C-CH₂) | 135 - 140 |

| C-4 (thiophene) | 128 - 132 |

| C-5 (thiophene) | 125 - 129 |

| -CH₂- (adjacent to thiophene) | 25 - 30 |

| -CH₂- (adjacent to CN) | 15 - 20 |

| -C≡N | 118 - 122 |

2D NMR Techniques (COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

To unequivocally assign the proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings. For 3-(2-bromothiophen-3-yl)propanenitrile, a COSY spectrum would show a cross-peak between the signals of the H-4 and H-5 protons of the thiophene ring, confirming their adjacency. wikipedia.orglibretexts.orgcreative-biostructure.com It would also show a cross-peak between the two methylene (B1212753) groups of the propanenitrile side chain, confirming their vicinal relationship. wikipedia.orglibretexts.orgcreative-biostructure.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. libretexts.orgcolumbia.eduemerypharma.com An HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, and the protons of each methylene group with their respective carbon atoms. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. libretexts.orgcolumbia.eduustc.edu.cn Key expected HMBC correlations for 3-(2-bromothiophen-3-yl)propanenitrile would include:

Correlations from the protons of the methylene group adjacent to the thiophene ring to the C-2, C-3, and C-4 carbons of the thiophene ring.

Correlations from the H-4 proton to the C-2, C-3, and C-5 carbons.

Correlations from the H-5 proton to the C-3 and C-4 carbons.

Correlations from the protons of the methylene group adjacent to the nitrile to the nitrile carbon and the other methylene carbon.

Vibrational Spectroscopy Investigations: Infrared (IR) and Raman Spectroscopy of 3-(2-bromothiophen-3-yl)propanenitrile

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Interpretation of Characteristic Vibrational Modes of Nitrile and Thiophene Substructures

The IR and Raman spectra of 3-(2-bromothiophen-3-yl)propanenitrile will be dominated by the characteristic vibrations of the nitrile and thiophene moieties.

Nitrile Group (-C≡N): The most characteristic vibration of the nitrile group is its stretching mode, which gives rise to a sharp and intense absorption in the IR spectrum, typically in the range of 2260-2240 cm⁻¹ for saturated nitriles. spectroscopyonline.com This peak is also observable in the Raman spectrum. morressier.com

Thiophene Ring: The thiophene ring exhibits several characteristic vibrational modes. iosrjournals.orgjchps.com These include:

C-H stretching vibrations, typically observed above 3000 cm⁻¹.

C=C and C-C ring stretching vibrations, which appear in the 1600-1300 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations.

Ring breathing and deformation modes at lower frequencies.

Predicted Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2240 - 2260 |

| Thiophene (C-H) | Stretching | 3050 - 3150 |

| Thiophene (C=C) | Ring Stretching | 1500 - 1600 |

| Thiophene (C-C) | Ring Stretching | 1300 - 1450 |

| Thiophene (C-S) | Stretching | 600 - 800 |

| Alkane (-CH₂-) | Stretching | 2850 - 2960 |

| Alkane (-CH₂-) | Bending | 1440 - 1480 |

Conformational Analysis via Vibrational Spectroscopic Data

While challenging, vibrational spectroscopy can provide some information regarding the conformational flexibility of the propanenitrile side chain relative to the thiophene ring. Different rotational isomers (conformers) may exhibit slightly different vibrational frequencies, particularly for the modes involving the linkage between the ring and the side chain. By comparing experimental spectra with theoretical calculations for different possible conformations, it may be possible to infer the predominant conformation in the solid state or in solution.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis of 3-(2-bromothiophen-3-yl)propanenitrile

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of 3-(2-bromothiophen-3-yl)propanenitrile is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the cleavage of the weakest bonds. Likely fragmentation pathways include:

Loss of a bromine radical (•Br): This would lead to a significant fragment ion at [M-Br]⁺.

Cleavage of the propanenitrile side chain:

Loss of a •CN radical, resulting in an ion at [M-CN]⁺.

Cleavage of the C-C bond adjacent to the thiophene ring, leading to the formation of a stable bromothiophenylmethyl cation or a related rearranged ion.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo fragmentation, although this is typically less favorable than the loss of substituents.

Predicted Key Mass Spectrometry Fragments:

| m/z Value | Proposed Fragment |

| 215/217 | [M]⁺ (Molecular ion) |

| 136 | [M - Br]⁺ |

| 189/191 | [M - CN]⁺ |

| 173/175 | [Bromothiophenyl-CH₂]⁺ |

| 110 | [Thiophenyl-CH₂CH₂CN]⁺ (after loss of Br) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 3-(2-bromothiophen-3-yl)propanenitrile (C₇H₆BrNS), HRMS would provide unambiguous confirmation of its molecular formula.

A key predictive feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.69% and 49.31%, respectively). docbrown.info Consequently, the molecular ion peak in the mass spectrum would appear as a pair of peaks of almost equal intensity, separated by two m/z units, referred to as the M⁺ and M+2 peaks. docbrown.info HRMS can resolve these isotopic peaks and measure their exact masses, allowing for the calculation of the elemental formula with high confidence. The expected high-resolution masses for the molecular ions are detailed in the table below.

Table 1: Predicted HRMS Data for the Molecular Ions of 3-(2-bromothiophen-3-yl)propanenitrile This table presents the calculated exact masses for the two major isotopic molecular ions based on the compound's elemental formula (C₇H₆BrNS).

| Ionic Species | Isotopes | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₇H₆⁷⁹BrNS | 214.9486 |

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion (such as the molecular ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, revealing details about the connectivity of atoms and the stability of different substructures.

For 3-(2-bromothiophen-3-yl)propanenitrile, the precursor ions [C₇H₆⁷⁹BrNS]⁺ and [C₇H₆⁸¹BrNS]⁺ would be individually selected and subjected to collision-induced dissociation (CID). Several characteristic fragmentation pathways can be predicted based on the molecule's structure. Common fragmentation processes for such compounds include the cleavage of bonds within the side chain and the loss of the halogen atom. docbrown.infonih.gov

Predicted fragmentation pathways include:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z 136.0221.

Benzylic-type Cleavage: Fission of the bond between the thiophene ring and the propanenitrile side chain would be a likely event, leading to the formation of a bromothiophenylmethyl cation or related structures.

Loss of Hydrogen Cyanide (HCN): Fragmentation involving the nitrile group could lead to the loss of a neutral HCN molecule (27 Da).

The resulting fragment ions provide corroborative evidence for the proposed molecular structure.

Table 2: Predicted Key MS/MS Fragments of 3-(2-bromothiophen-3-yl)propanenitrile This table outlines plausible fragment ions that would be expected to form during the tandem mass spectrometry analysis of the [M]⁺ precursor ion (m/z 214.9486).

| Predicted m/z | Proposed Formula | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 136.0221 | [C₇H₆NS]⁺ | Br• | Thiophen-3-ylpropanenitrile cation |

| 187.9822 | [C₆H₆BrS]⁺ | HCN | 2-Bromo-3-ethylthiophene cation |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions of 3-(2-bromothiophen-3-yl)propanenitrile

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org A successful single-crystal X-ray diffraction analysis of 3-(2-bromothiophen-3-yl)propanenitrile would yield definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The analysis would be expected to confirm the planarity of the thiophene ring. The conformation of the propanenitrile side chain relative to this ring would be of particular interest, defined by the torsion angles around the C-C single bonds. Furthermore, this technique would reveal the crystal packing arrangement and identify any significant intermolecular interactions. Potential interactions that could govern the crystal structure include weak C-H···N hydrogen bonds involving the nitrile nitrogen atom, dipole-dipole interactions, and possible halogen bonding (C-Br···S or C-Br···N). Pi-stacking interactions between adjacent thiophene rings might also be observed. researchgate.net

Table 3: Typical Bond Lengths Expected in the Crystal Structure of 3-(2-bromothiophen-3-yl)propanenitrile This table provides expected bond length values based on standard data for similar chemical moieties. Actual values would be determined experimentally.

| Bond Type | Expected Bond Length (Å) |

|---|---|

| C-Br (on thiophene ring) | ~1.85 - 1.90 |

| C-S (in thiophene ring) | ~1.70 - 1.75 |

| C=C (in thiophene ring) | ~1.35 - 1.44 |

| C-C (ring to side chain) | ~1.48 - 1.52 |

| C-C (in side chain) | ~1.52 - 1.54 |

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions within 3-(2-bromothiophen-3-yl)propanenitrile

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The chromophore in 3-(2-bromothiophen-3-yl)propanenitrile is the bromothiophene ring system. The absorption of photons promotes electrons from lower-energy molecular orbitals (usually bonding π or non-bonding n orbitals) to higher-energy anti-bonding orbitals (π*). youtube.com

The UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the conjugated system of the thiophene ring. nih.gov The presence of the bromine atom, an auxochrome, is anticipated to influence the position of the absorption maxima (λmax). Halogens typically induce a bathochromic (red) shift—a shift to longer wavelengths—compared to the parent heterocycle due to the extension of the conjugated system by the lone pairs on the bromine atom. The alkyl nitrile group is expected to have a minimal effect on the primary π → π* transitions of the aromatic ring. The nitrile group itself can undergo a weak n → π* transition, but this is often of low intensity and may be obscured by the much stronger π → π* absorptions of the ring.

Table 4: Predicted Electronic Transitions for 3-(2-bromothiophen-3-yl)propanenitrile This table describes the types of electronic transitions that are theoretically possible for the compound.

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Spectral Region |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | Bromothiophene ring | Strong absorption in the UV region (e.g., 230-280 nm) |

Computational and Theoretical Investigations of 3 2 Bromothiophen 3 Yl Propanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 3-(2-bromothiophen-3-yl)propanenitrile

Dedicated quantum chemical calculations for 3-(2-bromothiophen-3-yl)propanenitrile are not available in the current body of scientific literature. Such studies would be essential for a fundamental understanding of its electronic properties and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energy Landscapes

No published DFT studies were found that specifically detail the optimized molecular geometry, bond lengths, bond angles, or potential energy landscapes of 3-(2-bromothiophen-3-yl)propanenitrile. This information is crucial for understanding the molecule's stable conformations and structural characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

An FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting a molecule's reactivity. However, no studies have been published that calculate the HOMO-LUMO energy gap or map the orbital distributions for 3-(2-bromothiophen-3-yl)propanenitrile, leaving its electronic reactivity profile theoretically uncharacterized.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on 3-(2-bromothiophen-3-yl)propanenitrile

There is no available research on molecular dynamics simulations performed on 3-(2-bromothiophen-3-yl)propanenitrile. These simulations are necessary to explore its conformational flexibility, identify stable rotamers, and understand how its structure and behavior are influenced by different solvent environments.

Prediction of Spectroscopic Parameters from Theoretical Models for 3-(2-bromothiophen-3-yl)propanenitrile

Theoretical prediction of spectroscopic data is a standard computational practice that aids in the structural elucidation of new compounds. For 3-(2-bromothiophen-3-yl)propanenitrile, however, such predictive studies have not been reported.

Computational NMR Chemical Shift Predictions

No computational studies predicting the 1H and 13C NMR chemical shifts for 3-(2-bromothiophen-3-yl)propanenitrile are present in the literature. This data would be invaluable for confirming its synthesis and characterizing its structure in solution.

Theoretical IR and Raman Spectral Simulations

Simulated Infrared (IR) and Raman spectra, which help in identifying characteristic vibrational modes of a molecule, have not been published for 3-(2-bromothiophen-3-yl)propanenitrile. These theoretical spectra would serve as a benchmark for experimental measurements and aid in functional group identification.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 3-(2-bromothiophen-3-yl)propanenitrile Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on 3-(2-bromothiophen-3-yl)propanenitrile are not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related thiophene (B33073) derivatives, particularly those containing a nitrile functional group.

A notable example is the three-dimensional QSAR (3D-QSAR) study conducted on a series of thiophene-3-carbonitrile-based inhibitors of the MurF enzyme, a crucial component in bacterial cell wall biosynthesis. nih.gov This study provides a relevant framework for understanding the potential structure-activity landscape of analogues of 3-(2-bromothiophen-3-yl)propanenitrile.

In this 3D-QSAR study, a pharmacophore model was generated for a set of 48 thiophene-3-carbonitrile inhibitors. nih.gov The best model exhibited a high coefficient of determination (R²) of 0.978 and a cross-validation coefficient (Q²) of 0.8835, indicating a robust and predictive model. nih.gov The insights from such a model can be extrapolated to hypothesize the structural requirements for the activity of 3-(2-bromothiophen-3-yl)propanenitrile analogues.

Key Structural Features Influencing Activity (Hypothetical for 3-(2-bromothiophen-3-yl)propanenitrile Analogues based on Analogue Studies):

Thiophene Ring: The thiophene core likely serves as a crucial scaffold for interaction with the biological target. The position and nature of substituents on this ring are expected to significantly modulate activity.

Bromo Substituent: The bromine atom at the 2-position of the thiophene ring can influence the electronic properties of the ring and may participate in halogen bonding with the target protein, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Propanenitrile Side Chain: The length and flexibility of the propanenitrile side chain at the 3-position are likely critical for optimal positioning within the active site of a target. The nitrile group itself can act as a hydrogen bond acceptor or participate in other polar interactions.

A hypothetical QSAR study on a series of 3-(2-bromothiophen-3-yl)propanenitrile analogues might involve the generation of various molecular descriptors, including:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, to quantify the electronic characteristics of the molecules.

Steric Descriptors: Like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), to describe the size and shape of the molecules.

Hydrophobic Descriptors: Including the logarithm of the partition coefficient (logP), to model the lipophilicity of the compounds, which influences their absorption, distribution, metabolism, and excretion (ADME) properties.

The resulting QSAR equation would provide a quantitative measure of the contribution of each descriptor to the biological activity, thereby guiding the design of more potent analogues.

Table 1: Hypothetical QSAR Data for 3-(2-bromothiophen-3-yl)propanenitrile Analogues

| Compound ID | R1 Substituent (on thiophene) | Biological Activity (IC50, µM) | LogP | Dipole Moment (Debye) |

| 1 | H | 15.2 | 2.8 | 3.5 |

| 2 | CH3 | 10.5 | 3.2 | 3.7 |

| 3 | Cl | 8.1 | 3.4 | 3.1 |

| 4 | F | 9.5 | 2.9 | 3.0 |

| 5 | OCH3 | 12.8 | 2.7 | 4.1 |

Note: This table is a hypothetical representation for illustrative purposes and is not based on actual experimental data for 3-(2-bromothiophen-3-yl)propanenitrile.

Design of Novel Derivatives Based on Computational Insights of 3-(2-bromothiophen-3-yl)propanenitrile

Computational insights derived from techniques like molecular docking and QSAR modeling can be instrumental in the rational design of novel derivatives with potentially improved biological activity. The design process typically involves identifying key pharmacophoric features and exploring modifications to the lead compound, 3-(2-bromothiophen-3-yl)propanenitrile, to enhance its interaction with a specific biological target.

Strategies for the Design of Novel Derivatives:

Virtual Screening: Large chemical databases can be screened in silico to identify compounds that are structurally similar to 3-(2-bromothiophen-3-yl)propanenitrile and possess desirable physicochemical properties. nih.gov This approach can rapidly identify novel scaffolds for further optimization.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, molecular docking simulations can be employed to predict the binding mode and affinity of 3-(2-bromothiophen-3-yl)propanenitrile and its proposed analogues. rroij.com This allows for the design of derivatives that can form more favorable interactions with the active site residues.

Fragment-Based Drug Design: The lead compound can be deconstructed into its constituent fragments (e.g., the 2-bromothiophene (B119243) core and the propanenitrile side chain). These fragments can then be used to search for novel combinations that may exhibit improved binding affinity and drug-like properties.

Based on the structural features of 3-(2-bromothiophen-3-yl)propanenitrile and general principles of medicinal chemistry, several design strategies can be proposed:

Modification of the Thiophene Ring:

Substitution at the 5-position: Introducing various substituents at the 5-position of the thiophene ring could explore additional binding pockets in the target protein. For instance, the synthesis of novel thiophene-based derivatives via Suzuki cross-coupling reactions of 5-bromothiophene-2-carboxylic acid has been reported, demonstrating the feasibility of such modifications. nih.gov

Replacement of the Bromo Group: While the bromine atom may be important for activity, replacing it with other halogens (Cl, F) or small electron-withdrawing or -donating groups could fine-tune the electronic properties and binding interactions.

Modification of the Propanenitrile Side Chain:

Varying the Chain Length: The three-carbon chain could be shortened or lengthened to optimize the distance between the thiophene core and the nitrile group for better target engagement.

Introducing Rigidity: Incorporating cyclic structures or double bonds into the side chain could restrict conformational flexibility, potentially leading to a more favorable binding entropy.

Replacing the Nitrile Group: The nitrile group could be replaced with other bioisosteric groups, such as a tetrazole or a carboxamide, to explore different hydrogen bonding patterns and improve metabolic stability.

Table 2: Proposed Novel Derivatives of 3-(2-bromothiophen-3-yl)propanenitrile and their Design Rationale

| Derivative ID | Proposed Modification | Design Rationale | Predicted Improvement |

| D1 | Methyl group at the 5-position of the thiophene ring | Explore hydrophobic interactions in a potential binding pocket. | Increased potency |

| D2 | Replacement of the bromo group with a chloro group | Modulate electronic properties and halogen bonding potential. | Altered selectivity |

| D3 | Shortening the side chain to ethanenitrile | Optimize positioning of the nitrile group in the active site. | Improved binding affinity |

| D4 | Replacement of the nitrile group with a tetrazole ring | Enhance metabolic stability and introduce additional hydrogen bonding opportunities. | Improved pharmacokinetic profile |

The designed derivatives would then be synthesized and subjected to biological evaluation to validate the computational predictions. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Future Research Directions and Emerging Applications of 3 2 Bromothiophen 3 Yl Propanenitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies for 3-(2-bromothiophen-3-yl)propanenitrile

Future synthetic research is expected to focus on developing more efficient, cost-effective, and environmentally benign methods for the production of 3-(2-bromothiophen-3-yl)propanenitrile and its derivatives. While traditional methods may rely on multi-step processes with harsh reagents, emerging strategies are geared towards sustainability and atom economy. rsc.orgchemijournal.com

Key areas for exploration include:

Green Chemistry Approaches: The development of synthetic protocols that utilize greener solvents, such as ionic liquids or deep eutectic solvents, can significantly reduce the environmental impact. rsc.orgfrontiersin.org Catalyst-free reactions or the use of recyclable catalysts under microwave irradiation or solvent-free conditions represent another promising avenue. chemijournal.comrasayanjournal.co.in Such methods aim to minimize waste, reduce energy consumption, and avoid the use of toxic reagents.

Metal-Free Synthesis: A shift towards metal-free methodologies for the synthesis of thiophene (B33073) derivatives is anticipated to gain traction. nih.gov These methods can circumvent issues of metal toxicity and contamination in the final products, which is particularly crucial for biological and electronic applications. nih.gov Techniques employing elemental sulfur with various organic substrates under controlled conditions are being explored. nih.govorganic-chemistry.org

One-Pot and Multicomponent Reactions (MCRs): Designing one-pot or multicomponent reactions where multiple bonds are formed in a single operation can dramatically improve efficiency. bohrium.com These strategies reduce the need for intermediate purification steps, saving time, resources, and minimizing solvent waste. bohrium.com Future research could focus on an MCR approach to assemble the substituted thiophene ring and the propanenitrile side chain simultaneously.

A comparative look at potential synthetic improvements is presented below:

| Methodology | Traditional Approach | Future Sustainable Approach | Key Advantages of Future Approach |

| Catalysis | Often relies on transition metal catalysts. | Development of metal-free catalytic systems or recyclable catalysts. nih.govorganic-chemistry.org | Reduced metal contamination, lower cost, improved sustainability. |

| Solvents | Use of volatile and often toxic organic solvents. | Application of ionic liquids, deep eutectic solvents, or solvent-free conditions. rsc.orgfrontiersin.org | Enhanced safety, reduced environmental pollution, potential for solvent recycling. |

| Reaction Efficiency | Multi-step synthesis with purification of intermediates. | One-pot and multicomponent reaction designs. bohrium.com | Increased atom economy, reduced waste, shorter synthesis time. |

| Energy Input | Conventional heating requiring significant energy. | Microwave-assisted synthesis. rasayanjournal.co.in | Rapid heating, shorter reaction times, improved energy efficiency. |

Development of Advanced Materials with Enhanced Performance Characteristics Utilizing 3-(2-bromothiophen-3-yl)propanenitrile as a Precursor

The presence of a polymerizable handle (the bromothiophene moiety) and a polar functional group (the nitrile) makes 3-(2-bromothiophen-3-yl)propanenitrile an excellent candidate for creating novel polymeric materials with tailored properties. cmu.edustudysmarter.co.uk

Organic Semiconductors: Brominated thiophenes are fundamental precursors for synthesizing polythiophenes, a major class of conducting polymers used in organic electronics. juniperpublishers.commdpi.comnih.gov Future work will likely involve the polymerization of 3-(2-bromothiophen-3-yl)propanenitrile, potentially via Kumada or Stille cross-coupling reactions, to yield poly(3-alkylthiophene) derivatives. cmu.edumdpi.com The nitrile side chain could enhance the polymer's solubility, processability, and electronic properties by introducing polarity and influencing intermolecular packing. nottingham.ac.ukresearchgate.net These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov

Functional Polymers: The nitrile group offers a site for post-polymerization modification. This could allow for the grafting of other functional molecules, tuning the polymer's properties for specific applications such as sensors or smart coatings. The polarity imparted by the nitrile group could also be exploited to create materials for dielectric applications or gas separation membranes.

Extended π-Systems: The compound can serve as a building block in the synthesis of arylated anthraquinones and other extended π-conjugated systems. mdpi.com These larger molecules are of interest for their unique photophysical properties and potential use as dyes, pigments, or components in advanced electronic devices.

Integration of 3-(2-bromothiophen-3-yl)propanenitrile into Advanced Catalytic Systems as Ligands or Precursors

The thiophene ring and the nitrile group can both coordinate with transition metals, suggesting that 3-(2-bromothiophen-3-yl)propanenitrile could function as a versatile ligand in homogeneous catalysis. acs.org

Thiophene-Based Ligands: The sulfur atom in the thiophene ring can act as a soft donor, coordinating to various transition metals. acs.orgresearchgate.net Thiophene-dithiolene ligands, for instance, have been used to create complexes with interesting magnetic and transport properties. researchgate.net The specific electronic and steric environment of the thiophene in the target molecule could lead to catalysts with novel reactivity and selectivity.

Nitrile Group Coordination: Nitrile groups are known to coordinate to metal centers and can participate in metal-ligand cooperation, where the ligand is actively involved in the catalytic cycle. mdpi.comresearchgate.net This has been demonstrated in reactions like the hydration of nitriles to amides. researchgate.netrug.nl The propanenitrile side chain could thus serve as a coordinating arm, potentially creating a bidentate N,S-heterocyclic ligand framework. Such ligands could stabilize catalytic species and modulate their activity in reactions like C-C coupling or hydrogenation. nih.govnih.gov

Interdisciplinary Research with Biological Systems, Utilizing 3-(2-bromothiophen-3-yl)propanenitrile as a Probe or Scaffold for Non-Clinical Studies

Thiophene derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.govrsc.orgnih.govresearchgate.net This opens up avenues for non-clinical research into the potential biological applications of 3-(2-bromothiophen-3-yl)propanenitrile.

Fluorescent Probes: The thiophene core is a component of many fluorescent dyes. rsc.org Further functionalization of 3-(2-bromothiophen-3-yl)propanenitrile could lead to novel fluorophores for biological imaging. nih.govresearchgate.net The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle to conjugate the molecule to biomolecules like proteins or nucleic acids, enabling the tracking of these entities within cells. nih.govrsc.org

Scaffold for Bioactive Compounds: The compound can serve as a starting point for the synthesis of a library of new molecules for biological screening. bohrium.com The thiophene ring is a known bioisostere for the phenyl ring and is present in numerous approved drugs. nih.govrsc.org The bromo- and nitrile groups provide reactive sites for diversification through cross-coupling, substitution, and other reactions, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of new potential therapeutic agents. nih.gov

| Potential Application | Rationale | Key Functional Groups |